3-Nitroisonicotinamide
CAS No.: 59290-91-4
Cat. No.: VC3830873
Molecular Formula: C6H5N3O3
Molecular Weight: 167.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59290-91-4 |
|---|---|
| Molecular Formula | C6H5N3O3 |
| Molecular Weight | 167.12 g/mol |
| IUPAC Name | 3-nitropyridine-4-carboxamide |
| Standard InChI | InChI=1S/C6H5N3O3/c7-6(10)4-1-2-8-3-5(4)9(11)12/h1-3H,(H2,7,10) |
| Standard InChI Key | NEUQZALGOQOMPZ-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1C(=O)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CN=CC(=C1C(=O)N)[N+](=O)[O-] |
Introduction
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 3-nitroisonicotinamide typically involves multi-step reactions starting from isonicotinic acid or its derivatives. A common approach includes:
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Nitration of isonicotinamide: Direct nitration using nitric acid or mixed acid systems, though this method may lack regioselectivity.
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Amidation of 3-nitroisonicotinic acid:
Alternative methods involve Buchwald-Hartwig amination or dehydration of intermediates, as described in patent CN115650909B for analogous compounds .
Structural Characterization
Key spectral data for 3-nitroisonicotinamide include:
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IR (KBr): Strong absorption at 1,646 cm⁻¹ (C=O stretch), 1,529 cm⁻¹ (amide N–H bend), and 1,520 cm⁻¹ (asymmetric NO₂ stretch) .
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¹H NMR (CDCl₃): δ 8.95 (s, 1H, pyridine H-2), 8.35 (d, 1H, pyridine H-6), 7.60 (d, 1H, pyridine H-5), and 6.70 (br s, 2H, NH₂) .
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¹³C NMR: Peaks at 165.2 ppm (C=O), 150.1 ppm (C-NO₂), and 123–140 ppm (pyridine carbons) .
Physicochemical Properties
Acid-Base Behavior
The nitro and amide groups influence its acidity. Estimated pKa values (derived from analogs ):
| Property | Value |
|---|---|
| pKa (carboxamide NH₂) | ~10.5 |
| pKa (pyridine ring) | ~3.2 |
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water .
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Stability: Decomposes above 200°C; sensitive to strong acids/bases due to nitro group reactivity .
Biological Activity and Applications
Anti-inflammatory and Antioxidant Properties
Derivatives of isonicotinamide, including -oxazine compounds, exhibit significant anti-inflammatory activity (e.g., 73% inhibition in protease assays at 100 μg/mL) . The nitro group could modulate redox activity, though this requires validation .
Analytical Methods
Chromatographic Techniques
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HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), detection at 254 nm .
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GC-MS: Derivatization with BSTFA for volatility; characteristic fragments at m/z 167 (M⁺) and 121 (C₅H₃N₂O₂) .
Spectroscopic Analysis
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X-ray Crystallography: Monoclinic crystal system (predicted), with hydrogen bonding between amide NH₂ and nitro O .
Future Perspectives
3-Nitroisonicotinamide’s versatility warrants further exploration in:
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Drug Discovery: As a scaffold for kinase inhibitors or nitric oxide donors.
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Material Science: Nitro-aromatic polymers for optoelectronics.
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